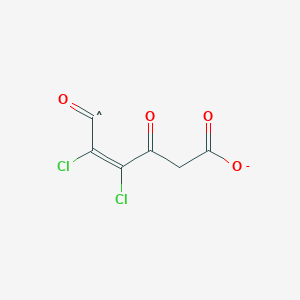
CID 3036137
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 3036137 is a chemical compound with the molecular formula C6H4Cl2O5. It is a derivative of maleylacetate, where two chlorine atoms are substituted at the 2 and 3 positions of the molecule. This compound is of interest due to its role in the degradation pathways of chloroaromatic compounds, which are significant in environmental chemistry and bioremediation processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CID 3036137 typically involves the chlorination of maleylacetate. One common method is the reaction of maleylacetate with chlorine gas under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors can help in maintaining the reaction conditions and improving the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
CID 3036137 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more chlorinated derivatives or to break down into simpler compounds.
Reduction: Reduction reactions can remove the chlorine atoms, converting it back to maleylacetate or other less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Products may include more highly chlorinated maleylacetates or breakdown products like carbon dioxide and water.
Reduction: Products include maleylacetate or partially dechlorinated derivatives.
Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated maleylacetates.
科学的研究の応用
CID 3036137 has several applications in scientific research:
Environmental Chemistry: It is studied for its role in the degradation of chloroaromatic pollutants, which are common environmental contaminants.
Bioremediation: Microorganisms that can degrade this compound are of interest for cleaning up contaminated sites.
Biochemistry: The compound is used to study enzyme mechanisms involved in the breakdown of chlorinated compounds.
Industrial Chemistry: It serves as an intermediate in the synthesis of other chemicals and materials.
作用機序
The mechanism by which CID 3036137 exerts its effects involves its interaction with specific enzymes that catalyze its breakdown. For example, maleylacetate reductase from Pseudomonas sp. strain B13 converts this compound to 3-oxoadipate, with the elimination of chloride ions. This enzyme-mediated dechlorination is crucial for the degradation of chloroaromatic compounds in the environment.
類似化合物との比較
Similar Compounds
Maleylacetate: The parent compound without chlorine substitutions.
2-Chloromaleylacetate: A similar compound with only one chlorine atom.
3-Chloromaleylacetate: Another similar compound with a single chlorine atom at a different position.
Uniqueness
CID 3036137 is unique due to the presence of two chlorine atoms, which influence its reactivity and the types of reactions it undergoes. This dual chlorination makes it a more challenging substrate for enzymatic degradation, providing insights into the mechanisms of microbial degradation of chlorinated pollutants.
特性
CAS番号 |
146764-41-2 |
|---|---|
分子式 |
C6H2Cl2O4- |
分子量 |
208.98 g/mol |
InChI |
InChI=1S/C6H3Cl2O4/c7-3(2-9)6(8)4(10)1-5(11)12/h1H2,(H,11,12)/p-1 |
InChIキー |
DGYZEWAXAPMXQL-UHFFFAOYSA-M |
SMILES |
C(C(=O)C(=C([C]=O)Cl)Cl)C(=O)[O-] |
異性体SMILES |
C(C(=O)/C(=C(\[C]=O)/Cl)/Cl)C(=O)[O-] |
正規SMILES |
C(C(=O)C(=C([C]=O)Cl)Cl)C(=O)[O-] |
Key on ui other cas no. |
146764-41-2 |
同義語 |
2,3-dichloromaleylacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















